tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate

Catalog No.
S984517
CAS No.
134597-95-8
M.F
C10H22N2O2
M. Wt
202.298
Availability
In Stock
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tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]...

CAS Number

134597-95-8

Product Name

tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate

IUPAC Name

tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate

Molecular Formula

C10H22N2O2

Molecular Weight

202.298

InChI

InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-10(4,5)7-11-6/h11H,7H2,1-6H3,(H,12,13)

InChI Key

COTDAKYPMOOOKG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C)(C)CNC

Synonyms

Carbamic acid, [1,1-dimethyl-2-(methylamino)ethyl]-, 1,1-dimethylethyl ester

Enzymatic Kinetic Resolution

Biopharmaceutical Formulations

Synthesis of N-Heterocycles

Perovskite Solar Cell Applications

Synthesis of Amines and Their Derivatives

Biological Applications

Tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate is a chemical compound characterized by its unique molecular structure, which includes a tert-butyl group, a carbamate functional group, and a methylamino substituent. Its molecular formula is C₉H₂₀N₂O₂, with a molecular weight of 188.27 g/mol. The compound is known for its versatility in various scientific fields, particularly in organic chemistry and pharmaceutical science .

There is no scientific literature available on the mechanism of action of this specific compound.

  • Carbamates can exhibit some degree of toxicity, and careful handling is recommended.
  • The methylamino group might have mild irritant properties.

While comprehensive studies on the biological activity of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate are sparse, it has been noted for its role in the development of coordinative compounds based on unsaturated carboxylates. These compounds often involve interactions with various ligands, particularly nitrogen-based heterocyclic species . Additionally, it has been utilized in lyophilization processes for pharmaceuticals, demonstrating its relevance in biological applications.

The synthesis of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate typically involves the use of enantiopure tert-butanesulfinamide as a key reagent. This method has gained recognition for its efficiency and effectiveness in producing high yields of the desired compound. The process may also involve various organic solvents and catalysts to optimize reaction conditions .

Tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate finds applications across multiple domains:

  • Pharmaceutical Science: Used as an intermediate in drug formulation and lyophilization processes.
  • Materials Science: Employed in developing hole-transport materials for perovskite solar cells, enhancing their performance due to improved hole mobility .
  • Organic Chemistry: Acts as a precursor in synthesizing other chemical compounds and intermediates.

Tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate100927-10-40.95Chiral amine derivative
tert-Butyl (1-aminopropan-2-yl)carbamate149632-73-50.95Non-chiral variant
1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride1179361-35-30.93Contains a Boc protecting group
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride959833-70-60.93Stereoisomer with distinct properties
tert-butyl azetidin-3-ylcarbamate hydrochloride217806-26-30.90Features an azetidine ring

The uniqueness of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate lies in its specific arrangement of functional groups and chirality, which may confer distinct chemical reactivity and biological interactions compared to these similar compounds.

The synthesis of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate involves the strategic protection of amine groups using tert-butyloxycarbonyl (Boc) protecting groups [3]. This protection strategy is particularly important for secondary amines, which require careful handling to achieve selective functionalization [7]. The Boc group, chemically a di-tert-butyl dicarbonate, represents one of the most common amine protecting groups in non-peptide chemistry due to its versatility and the mild conditions required for both protection and deprotection processes [3] [7].

The reaction conditions for Boc protection of secondary amines are notably flexible, allowing for high yields and fast conversions under relatively mild conditions [3]. The process can be performed in various solvents including water, water/tetrahydrofuran mixtures, pure tetrahydrofuran, or acetonitrile at room temperature or with moderate heating to approximately 40°C [3]. Alternative methods include using dioxane, methanol, or refluxing a biphasic mixture of chloroform and water with sodium bicarbonate as a base [3].

Common bases employed for the transformation include sodium hydroxide, 4-dimethylaminopyridine, and sodium bicarbonate [3]. The general reaction protocol involves preparing a solution containing the secondary amine (in this case, the methylamino group in the target compound), 2-3 equivalents of Boc reagent, and 1-1.5 equivalents of base [3]. The mixture is then stirred at room temperature or moderate heat, followed by water dilution and extraction to isolate the product [3].

Table 1: Typical Reaction Conditions for Boc Protection of Secondary Amines

ParameterTypical ConditionsNotes
SolventWater, THF, acetonitrile, dioxane, methanolSelection depends on solubility of starting materials
TemperatureRoom temperature to 40°CHigher temperatures may be used for less reactive amines
BaseSodium hydroxide, 4-dimethylaminopyridine, sodium bicarbonate1-1.5 equivalents typically used
Boc SourceDi-tert-butyl dicarbonate2-3 equivalents typically used
Reaction Time1-4 hoursMonitored by thin-layer chromatography
YieldUp to 90%Depends on amine reactivity and reaction conditions

For the specific case of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate, the protection strategy must account for the presence of both the secondary methylamino group and the tertiary amine structure [1] [2]. The selective protection of the secondary amine can be achieved through careful control of reaction conditions and stoichiometry [7]. The reaction typically proceeds through nucleophilic attack of the amine on the carbonyl carbon of the Boc reagent, followed by elimination of the leaving group [3] [7].

Stepwise Synthesis via Reductive Amination Pathways

Reductive amination represents a powerful approach for the synthesis of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate, particularly for forming the methylamino moiety [8] [9]. This methodology involves the reaction between an aldehyde or ketone with an amine to form an imine intermediate, which is subsequently reduced to yield the corresponding amine product [9]. For the target compound, this approach allows for the controlled introduction of the methyl group onto the amino functionality [8] [9].

The reductive amination pathway typically proceeds in two distinct steps [11]. First, the nucleophilic addition of the carbonyl group forms an imine intermediate [11]. Second, the reduction of this imine to an amine is accomplished using an appropriate reducing agent [11]. Sodium cyanoborohydride (NaBH₃CN) is commonly employed as the reducing agent due to its ability to selectively reduce imines in the presence of aldehydes [9]. Other reducing agents such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be utilized [9].

For the synthesis of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate, the reductive amination approach offers several advantages [8] [10]. It allows for the selective mono-alkylation of amines, avoiding the problem of multiple alkylations that can occur with direct alkylation methods [9]. This selectivity is crucial for maintaining the specific substitution pattern required in the target molecule [8] [10].

The reductive N-alkylation of carbamates represents an efficient pathway for obtaining primary amines directly from aldehydes after deprotection [10]. This approach is particularly valuable for the synthesis of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate, as it enables the controlled introduction of the methyl group onto the amino functionality [8] [10].

Table 2: Reductive Amination Conditions for Methylamino Group Formation

ReagentFunctionTypical AmountReaction Conditions
Aldehyde/FormaldehydeCarbonyl source1.0-1.2 equivalentsRoom temperature to reflux
Amine substrateNucleophile1.0 equivalentDissolved in appropriate solvent
NaBH₃CNReducing agent1.0-1.5 equivalentsAdded after imine formation
SolventReaction medium-Methanol, THF, or DCM commonly used
Acid catalystPromotes imine formationCatalytic amountAcetic acid or TFA
Reaction time-4-24 hoursDepends on substrate reactivity
Yield-60-90%Varies with substrate and conditions

A typical experimental procedure for the reductive amination step in the synthesis of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate would involve the reaction of the appropriate amine precursor with formaldehyde, followed by reduction with sodium cyanoborohydride [8] [9]. The reaction is typically conducted in a suitable solvent such as methanol or tetrahydrofuran, often with a mild acid catalyst to promote imine formation [9] [10]. After completion, the reaction mixture is worked up to isolate the desired methylamino-containing product [8] [10].

Solid-Phase Synthesis Approaches for Carbamate Derivatives

Solid-phase synthesis represents an innovative approach for the preparation of carbamate derivatives including tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate [18] [19]. This methodology involves the covalent attachment of molecules to a solid support material, followed by step-by-step synthesis in a single reaction vessel utilizing selective protecting group chemistry [18]. The solid-phase approach offers several advantages over traditional solution-phase synthesis, including increased efficiency, simplicity, and speed [18].

In solid-phase carbamate synthesis, the reaction can be driven to completion with high yields through the use of excess reagents [18]. The building blocks employed in this method are typically protected at all reactive functional groups, with the order of functional group reactions controlled by the sequence of deprotection steps [18]. This controlled approach is particularly valuable for the synthesis of complex carbamate structures like tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate [16] [18].

Recent advances in solid-phase carbamate synthesis include the development of polymer-supported reagents and catalysts [16] [20]. For instance, a novel protocol utilizing reusable polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU) has been developed for accessing carbamates through a three-component coupling reaction involving carbon dioxide, amines, and alkyl halides [16]. This approach operates under mild reaction conditions and allows for the isolation of alkyl carbamates in yields of up to 95% [16].

The kinetics of cleavage reactions for resin-bound carbamates has been extensively studied, providing valuable insights for optimizing solid-phase synthesis protocols [17]. Research has shown that the cleavage conditions can be significantly milder than those commonly reported, with 0.5% trifluoroacetic acid often being sufficient compared to the standard 5% [17]. Among various linkers studied, the indole linker has been found to be the most acid-labile, followed by the Rink linker [17].

Table 3: Comparison of Solid-Phase Synthesis Approaches for Carbamate Derivatives

ApproachSolid SupportCoupling MethodCleavage ConditionsYield RangeAdvantages
Polymer-supported DBUPolystyreneThree-component couplingMild conditionsUp to 95%Recyclable catalyst, streamlined process
Acid-labile linkersVarious resinsCarbamate formation0.5-5% TFA60-90%Milder cleavage conditions
Multistep solid-stateCOF materialsConsecutive modificationsVaries by step62-80%Access to complex structures
Traditional solid-phasePolystyrene beadsStep-by-step synthesisAcid or base70-85%High throughput, automation compatible

A groundbreaking approach in solid-phase carbamate synthesis involves multistep solid-state organic synthesis [19]. This method has been demonstrated in the transformation of imine-linked covalent organic frameworks (COFs) through consecutive post-synthetic modifications into porous, crystalline cyclic carbamate and thiocarbamate-linked frameworks [19]. This approach is particularly valuable for creating complex carbamate structures that cannot be synthesized through one-pot small-molecule equivalent reactions [19].

The solid-phase synthesis of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate would typically involve attaching a suitable precursor to a solid support, performing the necessary transformations to introduce the methylamino and carbamate functionalities, and finally cleaving the product from the resin under appropriate conditions [17] [18]. This approach offers the advantage of simplified purification procedures, as excess reagents and byproducts can be removed by simple filtration and washing steps [16] [18].

Catalytic Systems for Improved Reaction Efficiency

The development of efficient catalytic systems has significantly advanced the synthesis of carbamate derivatives including tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate [21] [22]. These catalytic approaches offer numerous advantages including milder reaction conditions, higher yields, and improved selectivity compared to traditional methods [22] [23].

Metal-based catalysts have shown particular promise in carbamate synthesis [21] [24]. Platinum group metals, in combination with alkali metal halides or onium halides, have been employed for the oxidative alkoxycarbonylation of amines to form carbamates [21]. This novel catalytic approach provides an efficient route to carbamate structures that would be challenging to access through conventional methods [21] [24].

Palladium catalysts have demonstrated remarkable utility in carbamate chemistry [24] [28]. Palladium-catalyzed C-H arylation of aniline carbamates with aryldiazonium salts has been developed as an efficient method for the functionalization of carbamate structures [28]. This reaction proceeds under mild conditions without requiring external oxidants, acids, or bases, making it particularly attractive for the synthesis of complex carbamate derivatives [28].

Table 4: Catalytic Systems for Carbamate Synthesis

Catalyst TypeReaction TypeConditionsYield RangeAdvantages
Platinum group metalsOxidative alkoxycarbonylationVaries by metalNot specifiedNovel synthetic route
Potassium carbonateDirect carbamate synthesisCO₂, silicate ester, amineUp to 97%Inexpensive, non-toxic catalyst
Ionic liquid [DBUH][OAc]Direct carbamate synthesisCO₂, amine, silicate esterUp to 96%Activates both aliphatic and aromatic amines
Palladium(II)C-H arylationRoom temperatureHigh yieldsNo external oxidants required
Rhodium(II) dimerC-H aminationMild conditionsModerate to excellentVersatile substrate scope
Cu@Sal-CSOxidative couplingGreen, eco-friendlyHigh yieldsRecoverable, reusable catalyst

Non-metal catalysts have also shown significant potential for carbamate synthesis [22] [23]. Potassium carbonate (K₂CO₃), a common, non-toxic, and inexpensive chemical, has been demonstrated as an effective catalyst for the direct synthesis of carbamates from amines, silicate esters, and carbon dioxide [22]. This approach decreases the activation energy of the reaction by 49 kJ/mol compared to previously reported ionic liquid catalysts [22].

Ionic liquid catalysts represent another promising approach for carbamate synthesis [23]. A superbase-derived protic ionic liquid ([DBUH][OAc]) has been employed as a catalyst for the direct synthesis of carbamates from amines, carbon dioxide, and silicate esters [23]. Using 10 mol% of this catalyst under carbon dioxide pressure of 5 MPa in acetonitrile at 150°C, carbamates can be isolated in yields of up to 96% [23].

For the specific synthesis of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate, the choice of catalytic system would depend on the specific synthetic route employed [24] [25]. If proceeding through a carbamate formation approach, metal catalysts such as palladium or rhodium complexes might be employed [24] [25]. Alternatively, if utilizing a carbon dioxide-based approach, ionic liquid catalysts or simple inorganic bases like potassium carbonate could be considered [22] [23].

Nuclear magnetic resonance spectroscopy provides detailed structural information for tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate through characteristic chemical shifts and coupling patterns. The compound exhibits distinctive spectroscopic features consistent with its carbamate functionality and tertiary amine structure [1] [2].

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum reveals several characteristic regions that confirm the structural integrity of the compound [1] [3]. The tert-butyl protecting group generates an intense singlet at δ 1.35-1.55 ppm, representing nine equivalent protons due to rapid rotation of the methyl groups and the tert-butyl moiety itself [1]. This signal maintains its sharpness even in large molecular systems due to the high mobility of the tert-butyl group [4].

The N-methyl substituents appear as distinct signals depending on their chemical environment. The N-methyl group directly attached to the carbamate nitrogen resonates at δ 2.4-2.8 ppm, while the methyl groups on the quaternary carbon center appear upfield at δ 1.1-1.3 ppm [2] [3]. The methylene bridge (CH₂N) connecting the quaternary carbon to the methylamino group produces a characteristic singlet at δ 2.8-3.2 ppm [3]. The amino proton (NH) typically appears as a broad singlet at δ 1.5-2.0 ppm, with the broadening attributed to rapid exchange processes and potential hydrogen bonding interactions [3].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule [2] [5]. The carbamate carbonyl carbon appears as a characteristic quaternary signal at δ 155-160 ppm, confirming the presence of the carbamate functional group [6] [2]. The tert-butyl quaternary carbon (C(CH₃)₃) resonates at δ 79-82 ppm, while the associated methyl carbons appear at δ 28-30 ppm [2] [5]. The N-methyl carbons typically resonate in the δ 30-35 ppm region, providing clear differentiation from the tert-butyl methyl signals [2].

Infrared (IR) and Mass Spectrometric (MS) Profiling

Infrared Spectroscopic Characteristics

Infrared spectroscopy reveals distinctive absorption bands that confirm the structural features of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate [6] [7]. The carbamate carbonyl stretch appears as a strong absorption in the 1680-1720 cm⁻¹ region, which is characteristic of carbamate functional groups and sensitive to hydrogen bonding interactions [6] [7] [8]. The N-H stretching vibration manifests as a medium-intensity, broad absorption between 3200-3600 cm⁻¹, with the broadness attributed to hydrogen bonding effects [6] [7].

Aliphatic C-H stretching vibrations produce strong absorptions in the 2800-3000 cm⁻¹ region, with multiple peaks corresponding to the various methyl groups present in the structure [6] [9]. The tert-butyl group exhibits characteristic deformation vibrations at 1360-1380 cm⁻¹ [10]. Additional significant absorptions include C-N stretching vibrations in the 1200-1400 cm⁻¹ region and C-O stretching of the ester linkage between 1000-1200 cm⁻¹ [7] [8].

The carbonyl absorption frequency shows sensitivity to phase changes, with approximately 35 cm⁻¹ shifts observed between solid and liquid phases due to hydrogen bonding differences [7] [8]. This phenomenon is characteristic of carbamates containing N-H groups and provides insight into intermolecular interactions [8].

Mass Spectrometric Fragmentation Analysis

Mass spectrometry provides detailed fragmentation patterns that confirm the molecular structure and reveal characteristic decomposition pathways [11] [12]. The molecular ion peak appears at m/z 202, corresponding to the molecular formula C₁₀H₂₂N₂O₂ [13]. The base peak typically results from the loss of CO₂ (-44 Da), producing a fragment at m/z 158, which is characteristic of carbamate compounds [11] [12].

Significant fragmentation includes the loss of the tert-butyl group (-57 Da) yielding m/z 145, and complete loss of the tert-butoxycarbonyl (Boc) protecting group (-101 Da) producing m/z 101 [11]. Characteristic low-mass fragments include NCO⁻ at m/z 42 and CN⁻ at m/z 26, both diagnostic for carbamate structures [11] [12]. The methylamino fragment appears at m/z 30, while the stable tert-butyl cation produces a prominent signal at m/z 57 [11].

Thermal Stability and Decomposition Pathways

Thermal Decomposition Characteristics

Thermogravimetric analysis reveals that tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate exhibits moderate thermal stability with onset decomposition occurring between 120-150°C [14] [15] [16]. Complete decomposition typically occurs within the 150-250°C range, which is consistent with other tert-butyl carbamate derivatives [15] .

The primary decomposition pathway involves the elimination of carbon dioxide (-44 Da), which is characteristic of carbamate thermal degradation and represents a highly endothermic process [15] [18]. This reaction typically requires temperatures above 150°C for significant conversion and follows first-order kinetics with an estimated activation energy of 100-120 kJ/mol [15] [19].

Decomposition Mechanisms and Pathways

The thermal decomposition proceeds through multiple mechanistic pathways [15] [20]. The primary route involves decarboxylation to eliminate CO₂, potentially forming transient isocyanate intermediates that rapidly undergo secondary reactions [15]. Simultaneously, the tert-butyl group undergoes elimination (-57 Da) through a concerted mechanism, producing isobutylene and leaving behind the amino carbamate residue [20].

Under inert atmospheric conditions, the decomposition produces volatile products including CO₂, isobutylene, and various amine fragments [14] [15]. The process exhibits weight losses of 5-15% at 150°C and 50-80% at 200°C, indicating progressive breakdown of the molecular structure [14]. The thermal stability classification places this compound in the moderate stability category, typical for tert-butyl carbamate protecting groups .

Kinetic Parameters and Stability Assessment

Isothermal thermogravimetric studies demonstrate temperature-dependent decomposition rates following Arrhenius behavior [19]. The decomposition kinetics can be expressed through first-order rate expressions, with the activation energy falling within the typical range for carbamate thermal degradation [21] [19]. Long-term thermal stability assessments indicate that storage at temperatures below 100°C maintains structural integrity, while exposure to temperatures above 120°C initiates measurable decomposition [14] [21].

Solubility Behavior in Organic Solvent Systems

Solvent Compatibility and Dissolution Characteristics

The solubility profile of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate reflects its amphiphilic nature, combining hydrophobic tert-butyl and methyl groups with polar carbamate and amino functionalities [22] [23]. The compound exhibits excellent solubility in chlorinated solvents, particularly dichloromethane (>100 mg/mL), making it ideal for synthetic transformations and purification procedures [22] [23].

Aprotic polar solvents demonstrate superior dissolution capabilities, with tetrahydrofuran and chloroform providing excellent solubility (>100 mg/mL) [22]. These solvents effectively solvate both the polar and non-polar regions of the molecule through dipole interactions and van der Waals forces [22]. Moderate solubility is observed in acetonitrile (20-50 mg/mL) and diethyl ether (10-30 mg/mL), reflecting the compound's intermediate polarity [24].

Protic Solvent Interactions

Protic solvents exhibit variable solubility patterns depending on their hydrogen bonding capabilities [22] [24]. Methanol provides good solubility (50-100 mg/mL) through hydrogen bonding with both the carbamate oxygen and amino nitrogen atoms [22]. Ethanol shows slightly reduced solubility (30-80 mg/mL) due to increased steric hindrance around the hydroxyl group [24].

Water demonstrates poor solubility (<1 mg/mL) due to the hydrophobic nature of the tert-butyl and methyl substituents, which overwhelm the polar contributions of the carbamate and amino groups [22] [24]. This hydrophobic character necessitates the use of organic co-solvents or organic solvent systems for most synthetic and analytical applications [22].

Solvent Selection for Synthetic Applications

The solubility data guides solvent selection for various applications [25] [22]. Dichloromethane serves as the preferred medium for synthetic transformations due to its excellent dissolving power and chemical inertness toward the carbamate functionality [25]. Methanol proves valuable for crystallization procedures, offering good solubility at elevated temperatures with reduced solubility upon cooling [22]. Ethyl acetate provides moderate solubility (40-90 mg/mL), making it suitable for extraction and workup procedures [24].

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Last modified: 08-15-2023

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